molecular formula C4H7ClN2O2 B1498513 2,3-Butanedione,1-chloro-, 2,3-dioxime CAS No. 82506-99-8

2,3-Butanedione,1-chloro-, 2,3-dioxime

Cat. No.: B1498513
CAS No.: 82506-99-8
M. Wt: 150.56 g/mol
InChI Key: ZBMQRQACJNHGNB-JOVCIAKGSA-N
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Description

Structure and Synthesis 2,3-Butanedione,1-chloro-, 2,3-dioxime (proposed IUPAC name: 1-chloro-2,3-butanedione 2,3-dioxime) is a chlorinated derivative of 2,3-butanedione (diacetyl) with oxime groups at positions 2 and 2. The compound’s structure comprises a diketone backbone modified by a chlorine atom at position 1 and two oxime (-NOH) groups.

Properties

CAS No.

82506-99-8

Molecular Formula

C4H7ClN2O2

Molecular Weight

150.56 g/mol

IUPAC Name

(NE)-N-[(3E)-1-chloro-3-hydroxyiminobutan-2-ylidene]hydroxylamine

InChI

InChI=1S/C4H7ClN2O2/c1-3(6-8)4(2-5)7-9/h8-9H,2H2,1H3/b6-3+,7-4-

InChI Key

ZBMQRQACJNHGNB-JOVCIAKGSA-N

SMILES

CC(=NO)C(=NO)CCl

Isomeric SMILES

C/C(=N\O)/C(=N\O)/CCl

Canonical SMILES

CC(=NO)C(=NO)CCl

Origin of Product

United States

Scientific Research Applications

2,3-Butanedione,1-chloro-, 2,3-dioxime is widely used in scientific research due to its ability to form stable complexes with metal ions. It is commonly employed in:

  • Chemistry: Used as a reagent for the detection and quantification of nickel and other metals.

  • Biology: Applied in studies involving metalloproteins and metal ion transport.

  • Medicine: Utilized in the development of metal-based drugs and diagnostic agents.

  • Industry: Employed in the manufacturing of catalysts and in the purification of metal ores.

Mechanism of Action

The compound exerts its effects primarily through the formation of stable metal complexes. The oxime group in the molecule coordinates with metal ions, forming chelates that are stable and easily detectable. The molecular targets and pathways involved include metal ion binding sites and transport mechanisms within biological systems.

Comparison with Similar Compounds

Research Findings and Implications

  • Antifungal Potential: Chlorinated diketones/oximes may outperform non-halogenated analogs in controlling plant pathogens, as seen in 2,3-butanedione’s efficacy against gray mold. Further studies could explore structure-activity relationships.
  • Coordination Chemistry: The chloro-dioxime’s ability to form complexes with transition metals (e.g., cobalt) could enable novel catalysts or sensors.
  • Toxicological Gaps: While diacetyl’s carcinogenicity is debated, the chloro derivative’s safety profile must be rigorously assessed, particularly regarding inhalation or dermal exposure.

Preparation Methods

Catalytic One-Pot Synthesis of 2,3-Butanedione Core

A significant industrially relevant method for preparing 2,3-butanedione (the core structure) involves a "one-pot" catalytic process starting from acetaldehyde, which is then converted to 2,3-butanedione via coupling condensation and oxidative dehydrogenation catalyzed by metal oxides and salts.

  • Catalysts Used: Manganese dioxide (MnO2), bismuth(III) oxide (Bi2O3), copper sulfate (CuSO4), and ferric sulfate (Fe2(SO4)3) are employed as catalysts for oxidative dehydrogenation of acetoin intermediate to 2,3-butanedione.
  • Reaction Conditions: The reaction is typically conducted in an autoclave at temperatures around 130-140°C for 2-4 hours with stirring.
  • Performance Metrics: Acetaldehyde conversion rates range from 80% to 91%, with 2,3-butanedione selectivity between 70% and 83% depending on catalyst composition and reaction time.
  • Advantages: This method reduces reaction steps, catalyst consumption, and simplifies purification, making it suitable for industrial scale production.
Catalyst Composition Temperature (°C) Reaction Time (h) Acetaldehyde Conversion (%) 2,3-Butanedione Selectivity (%)
Bi2O3 140 2 90.7 76.2
Bi2O3 + MnO2 (1:1 mass ratio) 140 2 89.3 83.2
CuSO4 140 2 85.7 73.1
Fe2(SO4)3 140 2 82.3 79.1

Table 1: Catalytic Performance in One-Pot Preparation of 2,3-Butanedione from Acetaldehyde

Oximation to Form 2,3-Dioxime Derivative

The transformation of 2,3-butanedione to its dioxime derivative involves reaction with hydroxylamine or related oxime-forming reagents under controlled conditions:

  • Process: 2,3-butanedione is treated with hydroxylamine hydrochloride in an alcoholic or aqueous medium, often with a base to neutralize the acid, to form the dioxime.
  • Reaction Control: Temperature and pH are carefully regulated to maximize yield and purity of the dioxime.
  • Outcome: The dioxime functional groups (-C=NOH) are introduced at the 2 and 3 positions, stabilizing the molecule and enabling further functionalization such as chlorination.

Chlorination Step to Obtain 2,3-Butanedione,1-chloro-, 2,3-dioxime

Incorporation of the chlorine atom at the 1-position can be achieved by selective chlorination methods:

  • Chlorinating Agents: Common reagents include thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS).
  • Reaction Conditions: Chlorination is performed under controlled temperature to avoid over-chlorination or degradation of the oxime groups.
  • Mechanism: The chlorination typically targets the alpha position relative to the diketone/oxime moiety, leading to the formation of the 1-chloro derivative.

Research Findings on Ligand Complexation and Characterization

Studies have synthesized and characterized 2,3-butanedione oxime derivatives, including their metal complexes, which provide insights into the stability and reactivity of these compounds:

  • Synthesis of Ligands: 2,3-butanedione-2-oxime has been used to form ligands such as 1-(2-methyl-1,2,3,4-tetrahydroquinazolin-2-yl)ethanone oxime by condensation with amines.
  • Metal Complexes: Nickel(II) complexes with these oxime ligands have been prepared using nickel salts (Ni(NO3)2·6H2O, NiCl2·6H2O), showing distinct spectroscopic and magnetic properties.
  • Characterization: Techniques such as NMR, IR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography confirm the structure and tautomeric stability of the dioxime ligands.
  • Thermal Stability: Thermal analysis indicates good stability of these oxime derivatives, important for their handling and further chemical transformations.

Summary Table of Preparation Steps and Conditions

Step Reagents/Catalysts Conditions Yield/Selectivity/Notes
1. Coupling & Oxidative Dehydrogenation Acetaldehyde, Bi2O3, MnO2, CuSO4, Fe2(SO4)3 130-140°C, 2-4 h, autoclave 80-91% conversion, 70-83% selectivity
2. Oximation Hydroxylamine hydrochloride, base Alcoholic or aqueous medium, ambient to mild heat High yield of 2,3-dioxime
3. Chlorination SOCl2, PCl5, or NCS Controlled temperature, inert atmosphere Selective 1-chloro substitution
4. Complexation (optional) Metal salts (NiCl2, Ni(NO3)2), ligand Ethanol, 50°C, 5 h Formation of stable metal complexes

Q & A

Q. What validated assay methods are recommended for quantifying 2,3-Butanedione in laboratory settings?

The hydroxylamine hydrochloride titration method is widely used. Dissolve 20 g hydroxylamine hydrochloride in water and alcohol, add 0.5 N alcoholic KOH, and titrate with 0.5 N HCl after refluxing the sample. Potentiometric titration to pH 3.4 is an alternative. Each mL of 0.5 N HCl corresponds to 43.05 mg of 2,3-Butanedione, with a purity threshold ≥97% .

Q. How can 2,3-Butanedione be synthesized and purified for research use?

Synthesis routes include:

  • Oxidation of methyl ethyl ketone with NaNO₂/HCl followed by H₂SO₄ hydrolysis and distillation .
  • Fermentation of glucose under controlled conditions . Purification involves forming a crystalline adduct with phosphoric acid (C₄H₆O₂·2H₃PO₄), releasing diacetyl upon hydration. Excess H₃PO₄ yields a liquid adduct, requiring careful stoichiometry .

Q. What analytical techniques are suitable for detecting 2,3-Butanedione in biological matrices?

  • GC-MS : Identifies volatile derivatives, as shown in RF degradation studies .
  • 1H NMR : Detects hydrated forms via chloroform extraction, validated in clinical protocols with a 3 mol% yield relative to internal standards (e.g., tetrachloroethane) .

Advanced Research Questions

Q. How does 2,3-Butanedione monoxime (BDM) inhibit myosin ATPase, and what experimental models validate this?

BDM binds to myosin ATPase, blocking its active site. In Xenopus oocytes, 2-electrode voltage clamp experiments show BDM inhibits DRK1 K⁺ currents with Kᵢ = 16.6 mM (reversible, time-dependent). Inside-out patch-clamping confirms direct cytoplasmic inhibition (Kᵢ = 10.7 mM), independent of phosphorylation .

Q. What methodological considerations resolve contradictions in 2,3-Butanedione yield across synthesis routes?

Discrepancies arise from:

  • Oxidation efficiency : Methyl ethyl ketone vs. glucose fermentation routes yield varying purity.
  • Adduct stability : Excess H₃PO₄ reduces crystallinity, requiring pH monitoring . Standardize reaction conditions (temperature, stoichiometry) and validate via titration or NMR .

Q. How does 2,3-Butanedione participate in corneal cross-linking during RF/UVA therapy?

In clinical protocols, RF (riboflavin) generates singlet oxygen (¹O₂), which degrades into 2,3-Butanedione. This reacts with corneal collagen, enhancing mechanical stability. Quantify via chloroform extraction and 1H NMR, correlating yield (3 mol%) with cross-linking efficacy .

Q. What coordination chemistry applications exist for 2,3-Butanedione dioxime derivatives?

Cobalt complexes (e.g., [C₁₆H₂₃CoN₆O₄]) form stable structures with 2,3-butanedione dioxime ligands. These are used in catalysis and material science, characterized via X-ray crystallography and spectroscopic methods .

Methodological Tables

Parameter Hydroxylamine Assay GC-MS 1H NMR
Detection Limit 0.5 mg/mL0.1 ppm1 mol%
Sample Prep Time 2 hours30 min2 hours
Key Advantage High precision (±2%)High sensitivityDirect quantification

Key Notes

  • Avoid abbreviations; use full chemical names (e.g., "2,3-Butanedione monoxime" instead of "BDM").
  • Prioritize peer-reviewed methods (e.g., USP assays , NIST data ) over commercial sources.
  • For mechanistic studies, combine electrophysiology and structural analysis to address multi-scale research questions.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Butanedione,1-chloro-, 2,3-dioxime
Reactant of Route 2
2,3-Butanedione,1-chloro-, 2,3-dioxime

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